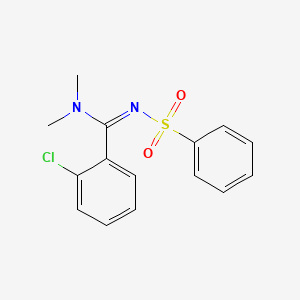

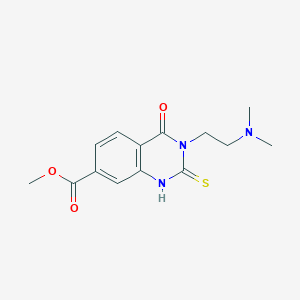

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

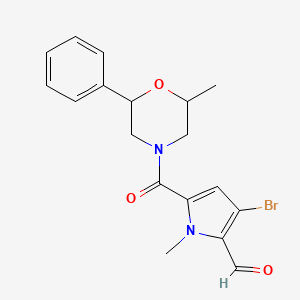

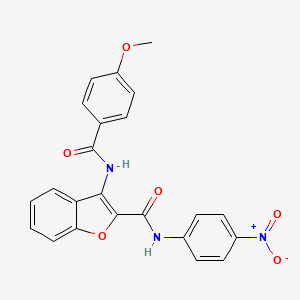

“(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is a complex organic compound. It contains a benzimidazole core, which is a heterocyclic aromatic compound that shares a fundamental structural characteristic of a six-membered benzene fused to a five-membered imidazole moiety . The compound also contains a phenylsulfonyl group, which is closely related to benzene and can be viewed as a benzene ring, minus a hydrogen .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide”, is an important research area in organic chemistry . Benzimidazoles and their derivatives play a significant role as therapeutic agents . The synthesis process often involves the use of non-environmental organic compounds and high-energy synthetic methods .Molecular Structure Analysis

The molecular structure of “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” is likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The phenyl group is a cyclic group of atoms with the formula C6H5 and is often represented by the symbol Ph . The benzimidazole group is a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to a five-membered imidazole moiety .Chemical Reactions Analysis

The chemical reactions involving “(E)-2-chloro-N,N-dimethyl-N’-(phenylsulfonyl)benzimidamide” are likely to be complex due to the presence of the benzimidazole and phenylsulfonyl groups. The N,N’-bis(triflyl)benzimidamides are very strong organic acids, much stronger than p-toluenesulfonic acid (5) which is commonly used as a soluble organic acid catalyst in chemical reactions .Applications De Recherche Scientifique

Organo-Catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles

This compound has been used as an effective organo-catalyst in the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, and the ability to tolerate a variety of functional groups .

Medicinal Chemistry

The compound is present in target molecules of importance in medicinal chemistry . It plays a crucial role in the development of novel synthetic methodologies for the creation of C–C bonds .

Materials Science

In the field of materials science, this compound is increasingly important . It contributes to the development of new materials with unique properties .

C–S Bond Functionalization of Sulfones

The compound has been used in metal- and photocatalytic approaches for C–S bond functionalization of sulfones . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

Synthesis of Natural Products

The chemistry of this compound has potential applications in the synthesis of natural products . The inherent challenges confronting the development of these strategies will be presented, along with the potential application of this chemistry for the synthesis of natural products .

Mainstream Catalysis Practice

This compound is being brought to the mainstream catalysis practice . It serves as inspiration for new perspectives in catalytic transformations .

Mécanisme D'action

- The primary target of this compound is nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase (NNMT). NNMT is an enzyme involved in the biosynthesis of 5,6-dimethylbenzimidazole (DMB), which is essential for the activation of vitamin B12 (cobalamin) in various metabolic pathways .

- As a result, the downstream activation of vitamin B12 is impaired, affecting various enzymatic reactions that rely on cobalamin cofactors .

Target of Action

Mode of Action

- inhibits NNMT by binding to its active site. This prevents the conversion of nicotinate mononucleotide (NaMN) and DMB into nicotinate ribonucleoside (NaR) and 5’-phospho-5,6-dimethylbenzimidazole (P-DMB), respectively.

Biochemical Pathways

- The affected pathways include:

- NNMT inhibition disrupts the methionine cycle, potentially impacting DNA methylation and protein synthesis. Cobalamin is crucial for converting methylmalonyl-CoA to succinyl-CoA, which affects energy metabolism. Impaired cobalamin activation may lead to elevated homocysteine levels, associated with cardiovascular risk. NNMT inhibition may alter nucleotide biosynthesis. Cobalamin is essential for neurotransmitter synthesis .

Propriétés

IUPAC Name |

N'-(benzenesulfonyl)-2-chloro-N,N-dimethylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c1-18(2)15(13-10-6-7-11-14(13)16)17-21(19,20)12-8-4-3-5-9-12/h3-11H,1-2H3/b17-15+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUIPEKILUMFHE-BMRADRMJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-chloro-N,N-dimethyl-N'-(phenylsulfonyl)benzimidamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-cyclopentylurea](/img/structure/B2694202.png)

![4-[(4-Fluorophenyl)methyl]-1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidine](/img/structure/B2694203.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2694204.png)

![(E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2694207.png)

![N-(3-ethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-3-carboxamide](/img/structure/B2694223.png)